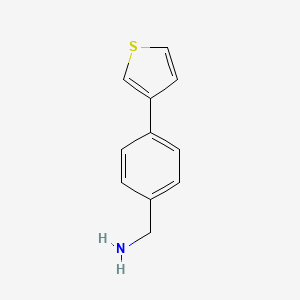

(4-Thien-3-ylphenyl)methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Thien-3-ylphenyl)methylamine” is a chemical compound used in laboratory settings . It is not recommended for use in food, drugs, pesticides, or biocidal products .

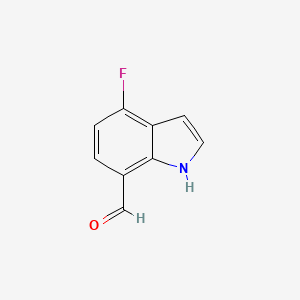

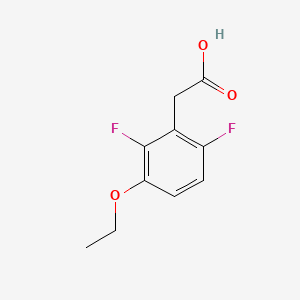

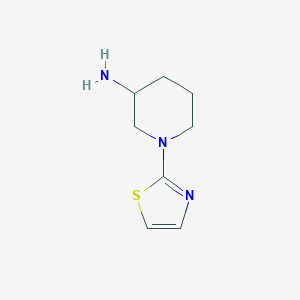

Molecular Structure Analysis

The molecular formula of “(4-Thien-3-ylphenyl)methylamine” is C11H11NS. Its molecular weight is 189.28 g/mol.

Scientific Research Applications

Photopolymerization Applications

A derivative of (4-Thien-3-ylphenyl)methylamine is utilized in photoinitiated polymerization, where the compound serves as a photoiniferter. It decomposes under UV irradiation to generate radicals, demonstrating changes in the photophysical or photochemical properties of the starting chromophore. This process is instrumental in the field of materials science, particularly in the development of polymers with precise structural control (Guillaneuf et al., 2010).

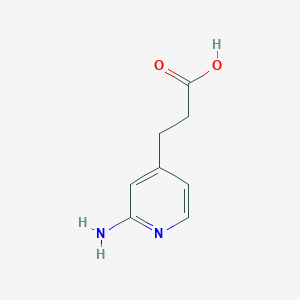

Synthesis of Tetrahydroisoquinoline Derivatives

The compound has been used as a precursor in the synthesis of various tetrahydroisoquinoline derivatives. These derivatives are synthesized via multi-step reactions and hold potential in medicinal chemistry due to their structural significance (Aghekyan et al., 2009).

Catalysis in Transfer Hydrogenation

Derivatives of (4-Thien-3-ylphenyl)methylamine have been employed as ligands in ruthenium complexes, which serve as pre-catalysts in the transfer hydrogenation of aromatic ketones. The process is crucial in organic synthesis, facilitating the reduction of ketones to alcohols and demonstrating the compound's role in catalysis (Aydemir et al., 2011).

Synthesis of Thienoazocinone Derivatives

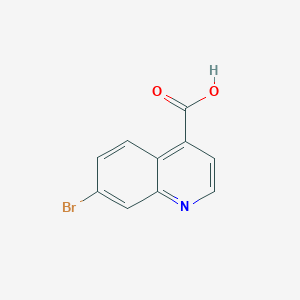

The compound is involved in the synthesis of thieno[c]azocine derivatives, a process significant in the development of novel chemical entities with potential pharmacological properties. The synthesis pathway includes multiple steps, starting from bromothiophene carboxylic acids, demonstrating the compound's role in complex chemical synthesis (Penning et al., 2015).

Applications in Spectroscopy and Space Research

Methylamine, a relative of (4-Thien-3-ylphenyl)methylamine, has been studied up to 2.6 THz. Its spectra are important in understanding molecular structures and are crucial in the field of astronomy, especially in studying the interstellar medium (Motiyenko et al., 2014).

Synthesis of Pharmaceutical Intermediates

(4-Thien-3-ylphenyl)methylamine derivatives have been utilized in the synthesis of compounds with potential pharmaceutical applications. These compounds serve as intermediates in the development of drugs targeting various diseases, showcasing the compound's significance in medicinal chemistry (Lei et al., 2017).

Safety and Hazards

properties

IUPAC Name |

(4-thiophen-3-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H,7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXFTOUAVPVJMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594583 |

Source

|

| Record name | 1-[4-(Thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Thien-3-ylphenyl)methylamine | |

CAS RN |

876317-18-9 |

Source

|

| Record name | 4-(3-Thienyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876317-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)